molecular formula C21H16BrNS B186464 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine CAS No. 64820-47-9

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

Cat. No. B186464
CAS RN: 64820-47-9
M. Wt: 394.3 g/mol
InChI Key: DBUUTQFBKDPJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina. It is a benzothiazepine derivative that selectively inhibits the influx of calcium ions into cardiac and smooth muscle cells. Due to its unique pharmacological properties, Diltiazem has been extensively studied for its scientific and clinical applications.

Mechanism Of Action

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine selectively inhibits the influx of calcium ions into cardiac and smooth muscle cells by binding to specific L-type calcium channels. This results in a decrease in the contractility of cardiac and smooth muscle cells, leading to a decrease in blood pressure and an increase in coronary blood flow.

Biochemical And Physiological Effects

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the rate of cardiac contraction, decrease systemic vascular resistance, and increase coronary blood flow. 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.

Advantages And Limitations For Lab Experiments

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has a number of advantages and limitations for use in lab experiments. Its unique pharmacological properties make it a valuable tool for investigating the role of calcium channels in various physiological and pathological processes. However, its use is limited by its potential side effects, which include hypotension, bradycardia, and gastrointestinal disturbances.

Future Directions

There are a number of potential future directions for research on 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine. One area of interest is the investigation of its potential use in the treatment of other conditions, such as migraines and pulmonary hypertension. Another area of interest is the development of new calcium channel blockers with improved selectivity and efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine and its potential role in the treatment of various conditions.

Synthesis Methods

The synthesis of 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 4-bromobenzophenone with thiourea in the presence of potassium hydroxide and ethanol. The resulting product is then cyclized with sulfur and phosphorus oxychloride to yield the benzothiazepine ring. The final step involves the reduction of the ketone group with lithium aluminum hydride to form 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine.

Scientific Research Applications

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its scientific and clinical applications. It has been shown to have a wide range of therapeutic effects, including the treatment of hypertension, angina, and arrhythmias. 4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has also been investigated for its potential use in the treatment of other conditions such as migraines, Raynaud's syndrome, and pulmonary hypertension.

properties

CAS RN

64820-47-9

Product Name

4-(4-Bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

Molecular Formula

C21H16BrNS

Molecular Weight

394.3 g/mol

IUPAC Name

4-(4-bromophenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C21H16BrNS/c22-17-12-10-15(11-13-17)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(20)23-19/h1-13,21H,14H2

InChI Key

DBUUTQFBKDPJHS-UHFFFAOYSA-N

SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.